molecular formula C21H16BrNO4S B2438303 N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide CAS No. 895457-54-2

N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide

Cat. No.: B2438303
CAS No.: 895457-54-2
M. Wt: 458.33
InChI Key: LUMZQYYXYBVALW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide is a synthetic organic compound that features a benzoyl group, a bromophenyl group, and a phenylsulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a benzoylphenyl compound, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: The brominated intermediate can then be reacted with a phenylsulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group.

    Acetamidation: Finally, the compound can be reacted with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group, using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions could target the carbonyl groups, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-2-(phenylsulfonyl)acetamide: Lacks the bromine atom.

    N-(4-bromophenyl)-2-(phenylsulfonyl)acetamide: Lacks the benzoyl group.

    N-(2-benzoyl-4-bromophenyl)acetamide: Lacks the phenylsulfonyl group.

Uniqueness

N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide is unique due to the presence of all three functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(2-benzoyl-4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO4S/c22-16-11-12-19(18(13-16)21(25)15-7-3-1-4-8-15)23-20(24)14-28(26,27)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMZQYYXYBVALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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